4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid
CAS No.: 1029420-94-7
Cat. No.: VC0042687
Molecular Formula: C8H5N3O3
Molecular Weight: 191.146
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029420-94-7 |
|---|---|
| Molecular Formula | C8H5N3O3 |
| Molecular Weight | 191.146 |
| IUPAC Name | 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5N3O3/c12-7-4-1-2-9-3-5(4)10-6(11-7)8(13)14/h1-3H,(H,13,14)(H,10,11,12) |
| Standard InChI Key | YMNWCFMQUUMQRN-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C(=O)NC(=N2)C(=O)O |
Introduction
Chemical Identity and Properties
Chemical Identity and Nomenclature
| Property | Value |
|---|---|
| Molecular Formula | C8H5N3O3 |
| Molecular Weight | 191.14 g/mol |
| CAS Number | 1029420-94-7 |
| MDL Number | MFCD30729734 |
| Structure Type | Heterocyclic compound |
| Primary Classification | Pyrido[3,4-d]pyrimidine derivative |
The presence of the carboxylic acid functional group significantly influences the compound's physicochemical properties, enhancing its solubility in aqueous solutions and providing a site for potential chemical modifications. This functional group also contributes to the compound's reactivity profile, making it a versatile intermediate in synthetic chemistry applications.
Structural Characteristics and Related Compounds
Structural Features
The structural architecture of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is characterized by its bicyclic heterocyclic system. The compound contains a fused pyridine and pyrimidine ring system, creating a planar scaffold that serves as the foundation for its unique chemical and biological properties. This planar conformation distinguishes it from related isoquinoline derivatives, which typically exhibit more pronounced dihedral angles .
The 4-oxo group is a key structural feature that contributes to the compound's hydrogen bonding capabilities and influences its interactions with biological targets. The 2-carboxylic acid group extends from the pyrimidine ring and provides an additional site for hydrogen bonding and potential derivatization reactions.
Comparison with Related Compounds
Several structurally related compounds share similar features but differ in their ring systems or substitution patterns. For instance, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid (CAS: 1029420-51-6) replaces the pyridine ring with a thiophene moiety, resulting in altered electronic and steric properties .
Synthesis and Chemical Reactivity
Chemical Reactivity and Derivatization
The presence of multiple functional groups in 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid provides several sites for chemical modifications and derivatization. The carboxylic acid group is particularly reactive and can undergo various transformations including esterification, amide formation, and reduction.
Biological Activity and Pharmaceutical Applications
Enzyme Inhibition Properties
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid and its derivatives have demonstrated significant enzyme inhibition properties, particularly against metalloproteases. The compound serves as a key intermediate in the synthesis of matrix metalloproteinase-13 (MMP-13) inhibitors, which are important therapeutic agents for treating conditions like arthritis.
The pyrido[3,4-d]pyrimidine scaffold has also been explored for its inhibitory effects against eIF4E, a protein involved in cancer progression, suggesting broader applications in oncology research. The planar conformation of these structures likely contributes to their ability to interact effectively with binding pockets in target enzymes.
Structure-Activity Relationships
Structure-activity relationship studies with related pyrido[3,4-d]pyrimidine compounds have revealed that subtle structural modifications can significantly impact biological potency. For instance, research has shown that 8-substituted 2-anilinopyrido[3,4-d]pyrimidines exhibited enhanced potency compared to their isoquinoline counterparts, achieving efficacy in the nanomolar range despite having lower calculated lipophilicity .
| Cell Line Origin | Cell Line | GI50 (μM) for Related Compound 34h |
|---|---|---|
| Colon | SW620 | 0.065 |
| Head and Neck | CAL27 | 0.23 |
| Breast | CAL51 | 0.068 |
| Pancreatic | Miapaca-2 | 0.25 |
| Ovarian | RMG1 | 0.110 |
| Prostate (Non-transformed) | PNT2 | 3.95 |
This data demonstrates the potential of pyrido[3,4-d]pyrimidine derivatives to selectively target cancer cells while showing reduced toxicity against non-transformed cells, as evidenced by the significantly higher GI50 value for the PNT2 prostate cell line .
| Manufacturer | Product Number | Product Description | Packaging | Price |
|---|---|---|---|---|
| TRC | D450060 | 3,4-Dihydro-4-oxo-pyrido[3,4-d]pyrimidine-2-carboxylic Acid | 1g | $1320 |
| Abosyn | 21-1710 | 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid 95%-98% | 0.1g | $135 |
The relatively high price point of this compound reflects its specialized nature and the complex synthetic procedures required for its production . The significant price variation between suppliers also suggests that production methods and economies of scale differ substantially among manufacturers.
Research Applications and Future Directions
Current Research Applications
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid has found application primarily as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors. Its value in synthesizing metalloprotease inhibitors has been well-documented, with specific applications in creating MMP-13 inhibitors for arthritis treatment.
The compound's heterocyclic scaffold also serves as a foundation for developing kinase inhibitors, with related structures showing promising results in cancer research. The pyrido[3,4-d]pyrimidine core has proven valuable for creating compounds that can selectively target specific kinases while minimizing off-target effects .
Future Research Directions
Several promising avenues exist for future research involving 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid:
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Expanded exploration of structure-activity relationships to optimize biological activity
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Development of novel synthetic methodologies to improve accessibility and reduce production costs
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Investigation of additional biological targets beyond metalloproteases and kinases
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Creation of conjugates with other bioactive molecules to develop dual-action therapeutic agents
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Exploration of drug delivery systems to enhance the bioavailability of derivatives containing this scaffold
The versatility of the pyrido[3,4-d]pyrimidine scaffold suggests that derivatives of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid may continue to play an important role in drug discovery efforts across multiple disease areas .
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